![molecular formula C22H24ClN3O2 B2946827 N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide CAS No. 333445-77-5](/img/structure/B2946827.png)
N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide is a useful research compound. Its molecular formula is C22H24ClN3O2 and its molecular weight is 397.9. The purity is usually 95%.
BenchChem offers high-quality N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antifungal Activities
Research has shown that compounds structurally related to N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide have been evaluated for their antimicrobial and antifungal properties. For instance, a series of quinoline incorporated 1,3-thiazinan-4-one derivatives demonstrated significant in vitro antibacterial activity against a panel of pathogenic bacterial strains and antitubercular activity against Mycobacterium tuberculosis H37Rv, as well as in vitro antimalarial activity against Plasmodium falciparum. Compounds within this series, specifically those denoted as 4f and 5f, exhibited excellent antibacterial activity against C. tetani and showed promising antitubercular and good antimalarial activities compared with first-line drugs (Umamatheswari & Sankar, 2017).
Anticancer Evaluation
Another significant area of application is in the field of anticancer research. Studies have synthesized and evaluated new 2-chloro-3-hetarylquinolines for their antibacterial and anticancer activity. Certain compounds in this category, such as pyridone 9b and coumarin 11c, demonstrated potent antibacterial activity, while others like acrylamide 4d, pyridones 9a, c, and 1,2,4-triazine 13 showed broad-spectrum anticancer activity against various tumor cell lines tested (Bondock & Gieman, 2015).
Antitubercular Agents
Furthermore, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for their antitubercular activity. This research identified several analogs with promising antitubercular properties against M. tuberculosis H37Rv, showcasing lower cytotoxicity profiles, which highlights the potential of such compounds in developing new antitubercular agents (Marvadi et al., 2020).
Antiviral Activity
Additionally, related compounds have been studied for their antiviral activity. Although the specific compound was not directly linked to antiviral studies, analogs within the same chemical family have been evaluated for their efficacy against viruses such as the influenza A virus, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). However, it's noted that most synthesized compounds did not exhibit significant activity against these viruses, with a few exceptions showing moderate effectiveness (Ivashchenko et al., 2014).
特性
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-13(2)22(28)25-19(14-7-9-15(10-8-14)26(3)4)17-12-18(23)16-6-5-11-24-20(16)21(17)27/h5-13,19,27H,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZKXYZKZSGQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=C(C=C1)N(C)C)C2=CC(=C3C=CC=NC3=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

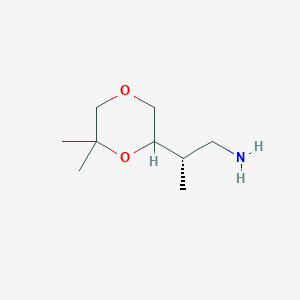
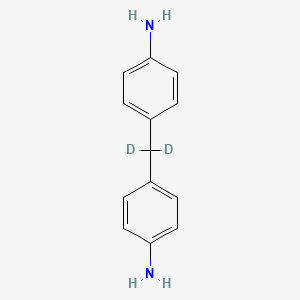
![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2946749.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2946750.png)

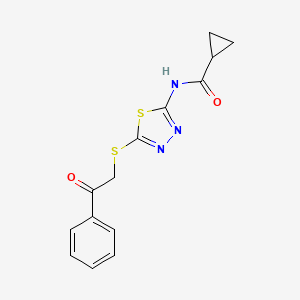

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2946760.png)

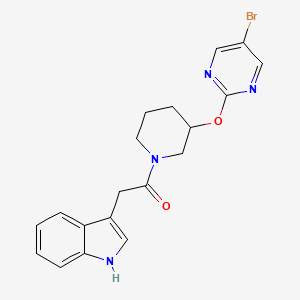
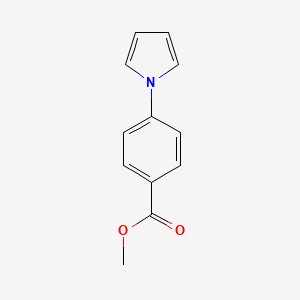
![2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2946765.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2946766.png)
